molecular formula C14H21NO2 B3341985 N-hexyl-2-methoxybenzamide CAS No. 117116-04-8

N-hexyl-2-methoxybenzamide

Cat. No.: B3341985
CAS No.: 117116-04-8
M. Wt: 235.32 g/mol
InChI Key: DMTRUJRTZZPBEZ-UHFFFAOYSA-N
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Description

N-hexyl-2-methoxybenzamide is an organic compound belonging to the benzamide class It is characterized by the presence of a hexyl group attached to the nitrogen atom and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-hexyl-2-methoxybenzamide can be synthesized through the reaction of 2-methoxybenzoic acid with hexylamine. The reaction typically involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane at room temperature. After the reaction is complete, the product is purified using column chromatography to obtain this compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve crystallization or distillation techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-hexyl-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of N-hexyl-2-hydroxybenzamide.

    Reduction: The amide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

    Oxidation: N-hexyl-2-hydroxybenzamide.

    Reduction: N-hexyl-2-methoxybenzylamine.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-hexyl-2-methoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-hexyl-2-methoxybenzamide involves its interaction with specific molecular targets. For example, it can inhibit the hedgehog (Hh) signaling pathway by binding to the smoothened (Smo) receptor, preventing the activation of downstream signaling cascades. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

    2-methoxybenzamide: Lacks the hexyl group, making it less hydrophobic and potentially less effective in certain applications.

    N-hexylbenzamide: Lacks the methoxy group, which may reduce its ability to interact with specific molecular targets.

    N-hexyl-2-hydroxybenzamide: Similar structure but with a hydroxyl group instead of a methoxy group, which can alter its chemical reactivity and biological activity.

Uniqueness

N-hexyl-2-methoxybenzamide is unique due to the presence of both the hexyl and methoxy groups, which confer specific chemical and biological properties. The hexyl group increases its hydrophobicity, enhancing its ability to interact with lipid membranes and hydrophobic pockets in proteins. The methoxy group can participate in hydrogen bonding and other interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

N-hexyl-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-3-4-5-8-11-15-14(16)12-9-6-7-10-13(12)17-2/h6-7,9-10H,3-5,8,11H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTRUJRTZZPBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(=O)C1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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